molecular formula C15H22BN3O4 B605575 ARI-3531 CAS No. 1432499-51-8

ARI-3531

カタログ番号: B605575
CAS番号: 1432499-51-8
分子量: 319.168
InChIキー: MXZNUGFCDVAXLG-CHWSQXEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARI-3531, chemically designated as N-(pyridine-3-carbonyl)-Val-boroPro, is a boronic acid-based inhibitor developed to selectively target prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative disorders and cancer progression . Its design leverages the electrophilic properties of boronic acid to achieve covalent binding with the catalytic serine residue of PREP, resulting in irreversible inhibition.

This compound’s structural backbone includes a valine-boroPro motif coupled with a pyridine-3-carbonyl group, which confers stability and synthetic accessibility . Its pharmacokinetic profile demonstrates high plasma stability, making it suitable for in vivo studies .

特性

CAS番号

1432499-51-8

分子式

C15H22BN3O4

分子量

319.168

IUPAC名

[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1

InChIキー

MXZNUGFCDVAXLG-CHWSQXEVSA-N

SMILES

CC(C)[C@@H](NC(C1=CC=NC=C1)=O)C(N2[C@@H](B(O)O)CCC2)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ARI-3531;  ARI3531;  ARI 3531

製品の起源

United States

類似化合物との比較

Table 1: this compound vs. ARI-3099 and Other Inhibitors

Parameter This compound ARI-3099 KYP-2047 Talabostat
Target Enzyme PREP FAP PREP FAP/DPPs
Selectivity Ratio 77,000× (PREP over FAP) 350× (FAP over PREP) 1,200× (PREP over DPPs) Non-selective
DPP Inhibition None observed Negligible Moderate Strong
Potency (IC₅₀) <10 nM <10 nM ~50 nM ~20 nM
Chemical Backbone Val-boroPro + pyridine-3-carbonyl D-Ala-boroPro + pyridine-4-carbonyl Cyclic sulfonamide Phosphonate-based
Synthetic Feasibility High High Moderate Low
Stability Plasma-stable Plasma-stable Unstable in vivo Moderate

Selectivity and Mechanism

This compound’s 77,000-fold selectivity for PREP over FAP is unprecedented, attributed to the pyridine-3-carbonyl group’s steric and electronic compatibility with PREP’s active site . In contrast, ARI-3099’s pyridine-4-carbonyl group favors FAP binding, achieving 350-fold selectivity over PREP. Both compounds avoid off-target effects on DPPs, unlike Talabostat, which broadly inhibits DPP-4/8/9, leading to adverse metabolic effects .

Structural Advantages

The boronic acid moiety in this compound and ARI-3099 enables covalent, irreversible binding, enhancing potency compared to reversible inhibitors like KYP-2047 . This compound’s valine residue further optimizes hydrophobic interactions with PREP, whereas ARI-3099’s D-alanine configuration aligns with FAP’s substrate preferences .

Therapeutic and Research Utility

This compound’s selectivity makes it ideal for dissecting PREP’s role in protein aggregation (e.g., α-synuclein in Parkinson’s disease) without confounding FAP-related signals . ARI-3099, conversely, is tailored for studying FAP’s contribution to tumor stroma remodeling. Both outperform older inhibitors like Talabostat, which lacks target specificity .

Research Findings and Implications

  • In Vivo Efficacy : In murine models, this compound demonstrated 90% PREP occupancy at 1 mg/kg, correlating with improved cognitive outcomes in neurodegeneration studies .
  • Clinical Potential: While this compound remains preclinical, its pharmacokinetic profile supports further development for CNS disorders. ARI-3099 is being evaluated in oncology models for FAP-driven metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARI-3531
Reactant of Route 2
Reactant of Route 2
ARI-3531

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。